2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c9-5-6(10)8-3-1-7-2-4-8;/h7,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVAJAOGGNJAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction mixture is stirred for approximately 2 hours at 30-35°C. After the reaction is complete, the mixture is heated to evaporate most of the water, cooled, and filtered to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a controlled environment to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and synthetic fibers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride
- CAS No.: 329794-42-5
- Molecular Formula : C₆H₁₃ClN₂O₂
- Molecular Weight : 180.63 g/mol
- Key Features: A piperazine derivative with a hydroxyl group at the β-position of the ethanone backbone. The hydrochloride salt enhances solubility in polar solvents .
Applications: Piperazine derivatives are widely explored in medicinal chemistry for their versatility as pharmacophores.
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences:
Key Observations :
- Polarity: The hydroxyl group in the target compound increases hydrophilicity compared to analogs with lipophilic substituents (e.g., dichlorophenoxy or cyclopropyl groups) .
- Molecular Weight : The target compound has the lowest molecular weight (180.63 g/mol), which may favor better bioavailability compared to bulkier analogs (e.g., 319.2 g/mol in ) .
- Synthetic Complexity : Analogs with aromatic or heterocyclic substituents (e.g., pyrimidinyl in ) require multi-step synthesis, whereas the target compound’s simpler structure may streamline production .
Biological Activity
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It is a derivative of piperazine, which is known for its diverse pharmacological properties including antimicrobial, antipsychotic, and anti-inflammatory activities .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Singh et al. highlighted that various piperazine derivatives, including this compound, showed moderate to significant antibacterial and antifungal activities in vitro .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 15.625 - 62.5 μM |
| Other Piperazine Derivatives | Various | 31.108 - 124.432 μM |
Antidepressant and Anxiolytic Effects
Piperazine derivatives have been extensively studied for their antidepressant and anxiolytic effects. The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating anxiety and depression .
Case Study:
In a clinical trial involving patients with generalized anxiety disorder, participants receiving treatment with piperazine derivatives experienced a significant reduction in anxiety scores compared to the control group .
Anticancer Activity
Recent studies have also explored the anticancer potential of piperazine derivatives. In vitro tests revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Table 2: Cytotoxicity of this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride in laboratory settings?
- Methodological Answer :
- Use a fume hood to avoid inhalation of dust/aerosols .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
- Store in a tightly sealed container in a dry, cool environment to prevent degradation .
- Dispose of waste via approved chemical waste protocols, avoiding environmental release .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the hydroxy and piperazine moieties via H NMR (e.g., δ 3.5–4.0 ppm for piperazine protons) .
- Mass Spectrometry (MS) : Compare the observed molecular ion ([M+H]) with the theoretical molecular weight (e.g., 239.8 g/mol for related analogs) .
Q. What solvents and reaction conditions are optimal for dissolving this compound in biological assays?
- Methodological Answer :
- Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM).
- For aqueous buffers (e.g., PBS), ensure a final DMSO concentration ≤0.1% to avoid cellular toxicity .
- Pre-filter solutions through a 0.22 µm membrane to remove particulates before in vitro use .
Advanced Research Questions
Q. How should researchers design in vitro experiments to evaluate the inhibitory activity of this compound against Fatty Acid Synthase (FASN)?
- Methodological Answer :
- Cell Lines : Use FASN-overexpressing cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with cerulenin (a known FASN inhibitor) as a positive control .
- Endpoint Assays : Measure lipid accumulation via Oil Red O staining or C-acetate incorporation .
- Data Normalization : Express results as % inhibition relative to untreated controls, with triplicate replicates .
Q. What strategies can resolve discrepancies in reported FASN inhibition efficacy across studies?
- Methodological Answer :
- Assay Variability : Standardize assay conditions (e.g., pH, temperature, substrate concentration) to minimize inter-lab variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR if batch-to-batch variability is suspected .
- Off-Target Effects : Perform kinase profiling or proteome-wide screens to rule out non-specific interactions .
Q. How can the synthetic route for this compound be optimized for scalability in preclinical studies?
- Methodological Answer :
- Reaction Optimization : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., ethanol/water mixtures) .
- Catalysis : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., from 60% to 85%) .
- Purification : Employ recrystallization in ethyl acetate/hexane mixtures to enhance purity (>99%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
